molecular formula C11H9ClN2O3 B6186986 methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate CAS No. 2639457-25-1

methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B6186986
CAS No.: 2639457-25-1
M. Wt: 252.7
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Description

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of o-anthranilic acid derivatives with chloromethylating agents. One common method starts with the condensation of o-anthranilic acid with formamide to form 2-aminobenzamide. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve the chloromethylation of quinazoline derivatives followed by esterification to introduce the methyl ester group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Hydrolysis: Quinazoline carboxylic acids.

Scientific Research Applications

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloromethyl-4-oxo-3,4-dihydroquinazoline: Lacks the ester group but shares similar reactivity.

    Methyl 2-(bromomethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

    2-hydroxymethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate: Hydroxymethyl group instead of chloromethyl.

Uniqueness

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the quinazoline core provides a scaffold for biological interactions .

Properties

CAS No.

2639457-25-1

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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